2-Methyl-2-vinyloxirane

Catalog No.
S571462
CAS No.
1838-94-4
M.F
C5H8O
M. Wt
84.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-vinyloxirane

CAS Number

1838-94-4

Product Name

2-Methyl-2-vinyloxirane

IUPAC Name

2-ethenyl-2-methyloxirane

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

InChI

InChI=1S/C5H8O/c1-3-5(2)4-6-5/h3H,1,4H2,2H3

InChI Key

FVCDMHWSPLRYAB-UHFFFAOYSA-N

SMILES

CC1(CO1)C=C

Synonyms

3,4-epoxy-3-methyl-1-butene, EPOX-I

Canonical SMILES

CC1(CO1)C=C

2-Methyl-2-vinyloxirane, also known as 2-methyl-2-vinyl oxirane, is a cyclic ether with the molecular formula C5H8OC_5H_8O. It features a three-membered epoxide ring that is characterized by its unique structure, which includes a vinyl group attached to the second carbon atom of the oxirane. This compound is a colorless liquid at room temperature and is known for its reactivity due to the strained epoxide ring, making it useful in various

2-Methyl-2-vinyloxirane is a hazardous compound due to its:

  • High reactivity: Can react readily with various substances, including skin and eyes.
  • Flammability: Highly flammable liquid with a low flash point.
  • Toxicity: Limited data available, but expected to be irritating and potentially harmful if inhaled or ingested.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling the compound.
  • Handle in a well-ventilated area away from heat and ignition sources.
  • Store in a cool, dry place in a tightly sealed container.

  • Hydrolysis: Under acidic conditions, it can hydrolyze to form 1,2-methyl-3-butene-1,2-diol (1,2-ISOPOH) and other products such as methyl vinyl ketone and formaldehyde .
  • Nitration: The compound can react with fuming nitric acid to produce hydroxynitrates, which are valuable intermediates in organic synthesis .
  • Cycloaddition: 2-Methyl-2-vinyloxirane can undergo regioselective 1,3-dipolar cycloaddition reactions with nitrilimines .

These reactions highlight the compound's versatility as a building block in organic chemistry.

Several methods exist for synthesizing 2-methyl-2-vinyloxirane:

  • From Isoprene: The compound can be synthesized through the epoxidation of isoprene using peracids or other oxidizing agents.
  • Via Hydrolysis: As mentioned earlier, hydrolysis of 2-methyl-2-vinyloxirane can yield various products including hydroxynitrates under controlled conditions .
  • Nitration Reactions: The reaction with fuming nitric acid has been used to produce hydroxynitrate derivatives from 2-methyl-2-vinyloxirane .

These methods illustrate the compound's accessibility for laboratory synthesis.

2-Methyl-2-vinyloxirane has several applications:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Polymer Production: The compound can be polymerized to produce materials with specific properties for industrial applications.
  • Atmospheric Studies: It is studied for its role in atmospheric chemistry, particularly regarding secondary organic aerosol formation from isoprene oxidation products .

These applications underscore its significance in both industrial and environmental contexts.

Interaction studies involving 2-methyl-2-vinyloxirane have primarily focused on its reactivity with other chemicals. For example:

  • The compound's interaction with nitric acid leads to the formation of nitrated products, which are important for understanding atmospheric reactions involving organic compounds .
  • Studies on its hydrolysis reveal insights into reaction pathways that contribute to secondary organic aerosol formation from isoprene derivatives .

These interactions are crucial for developing a comprehensive understanding of the compound's behavior in various chemical environments.

Several compounds share structural similarities with 2-methyl-2-vinyloxirane. Here are some notable examples:

Compound NameStructure TypeUnique Features
IsopreneDieneBase structure for many derivatives; less reactive than epoxides.
3-Methyl-3-vinyloxiraneEpoxideSimilar reactivity but different substitution pattern.
1,2-EpoxybutaneEpoxideMore saturated structure; less strained than 2-methyl-2-vinyloxirane.
4-Methyl-1-penteneAlkeneDoes not contain an epoxide; used in similar polymerization reactions.

The uniqueness of 2-methyl-2-vinyloxirane lies in its specific epoxide structure combined with the vinyl group, which enhances its reactivity compared to more saturated or less strained compounds.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1838-94-4

Wikipedia

3,4-epoxy-3-methyl-1-butene

Dates

Modify: 2023-08-15

Explore Compound Types